Single-Component Conductivity vs. Derivatives
The electrical conductivity of pristine BTQBT is significantly higher than that of its closely related structural derivatives, confirming that its unique crystal packing is essential for charge transport. Direct comparisons show that derivatives with modifications to the BTQBT core (compounds 3b-f) exhibit "poorer" conductivity [1]. This demonstrates that the specific molecular structure of BTQBT is non-substitutable for achieving its characteristic conductivity as a single component.
| Evidence Dimension | Electrical Conductivity (single component) |
|---|---|
| Target Compound Data | ≈ 1 × 10⁻³ S cm⁻¹ |
| Comparator Or Baseline | BTQBT Derivatives 3b–f (various core modifications) |
| Quantified Difference | Significantly lower; described qualitatively as "poorer than that of BTQBT" [1] |
| Conditions | As a single-component organic solid |
Why This Matters
This confirms that only the exact BTQBT structure provides the crystal packing necessary for its reported single-component conductivity, making generic substitution by a derivative a direct risk to device performance.
- [1] Yamashita, Y.; Tanaka, S.; Imaeda, K.; Inokuchi, H.; Sano, M. Preparation and Properties of Bisthiadiazolo-p-quinobis(1,3-dithiole) and Its Derivatives. Novel Organic Semiconductors. J. Org. Chem. 1992, 57 (20), 5517–5522. DOI: 10.1021/jo00046a039 View Source
